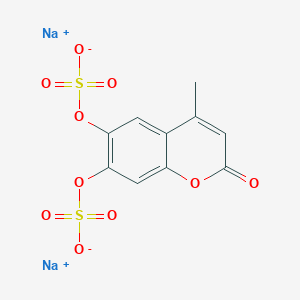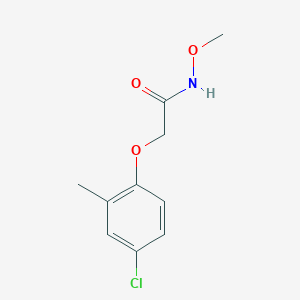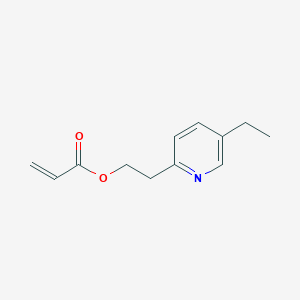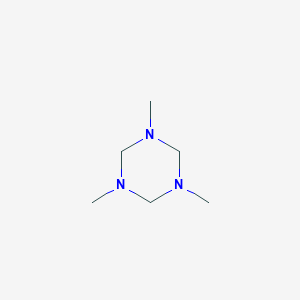
4-(Methylthio)aniline
概述
描述
4-(Methylthio)aniline, also known as 4-(Methylmercapto)aniline or 4-Aminothioanisole, is an organic compound with the molecular formula CH₃SC₆H₄NH₂. It is a derivative of aniline where a methylthio group is attached to the para position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
4-(Methylthio)aniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include:
-
Nucleophilic Aromatic Substitution
Reactants: 4-chloronitrobenzene, sodium methylthiolate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Duration: Several hours
-
Reduction
Reactants: 4-nitro-4-(methylthio)benzene, hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol
Temperature: Room temperature
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
化学反应分析
Types of Reactions
4-(Methylthio)aniline undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, acetic acid
Conditions: Room temperature
Products: 4-(Methylsulfinyl)aniline
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous ether
Products: 4-(Methylthio)cyclohexylamine
-
Substitution
Reagents: Bromine, iron(III) bromide
Products: 4-(Methylthio)-2-bromoaniline
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, anhydrous ether
Substitution: Bromine, iron(III) bromide
Major Products
Oxidation: 4-(Methylsulfinyl)aniline
Reduction: 4-(Methylthio)cyclohexylamine
Substitution: 4-(Methylthio)-2-bromoaniline
科学研究应用
4-(Methylthio)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-(Methylthio)aniline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-(Methylsulfinyl)aniline
- 4-(Methylthio)-2-bromoaniline
- 4-(Methylthio)cyclohexylamine
Uniqueness
4-(Methylthio)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its methylthio group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFROQCFVXOUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059309 | |
| Record name | Benzenamine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-96-1 | |
| Record name | 4-(Methylthio)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioanisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Methylthio)aniline contribute to the formation of specific metal complexes, and what are the potential applications of these complexes?
A1: this compound can act as a building block for synthesizing intricate metal complexes. In one study [], researchers used a derivative of this compound, specifically a thioether-Schiff base ligand (L·SMe-) derived from this compound and 2-hydroxy-3-methoxybenzaldehyde, to create a series of binuclear Copper(II)-Lanthanide(III) complexes. These complexes, with the general formula [CuLn(L·SMe)2(OOCMe)2(NO3)]· xMeOH (where Ln represents various lanthanides), exhibited ferromagnetic CuII-LnIII exchange interactions. Further investigation into their electron transport properties revealed that the conductivity of these complexes in self-assembled monolayers was lower than typical alkanethiolates. Theoretical calculations suggested that electron transport primarily occurred through the copper centers, rendering the lanthanide ion inconsequential in this regard. This finding was corroborated by experimental current-voltage data. These complexes, particularly those incorporating copper and gadolinium or yttrium, displayed potential as spin filters due to their β-polarized transmission characteristics.
Q2: Can this compound be used to create stimuli-responsive materials?
A2: Yes, this compound can be utilized in the development of materials that exhibit sensitivity to both temperature and oxidation. Research [] has shown that combining this compound with poly(acrylic acid) (PAA) through ionic self-assembly yields nanoparticles with an average diameter of 30-40 nm. These nanoparticles demonstrate an upper critical solution temperature (UCST) that can be modulated by adjusting the this compound content. Interestingly, oxidation of this compound within these nanoparticles, triggered by hydrogen peroxide, leads to an increase in the UCST. This sensitivity to oxidation stems from the amphiphilic nature of the this compound/PAA ion pair, which influences their interfacial activity. Oxidation of this compound diminishes this interfacial activity. These findings suggest the potential of using this compound-containing materials for applications requiring controlled release, especially in environments with varying oxidative states.
Q3: How does the structure of this compound relate to its observed reactivity in chemical reactions?
A3: The structure of this compound plays a crucial role in its reactivity, particularly in its ability to engage in specific chemical reactions. This is evident in a study [] focusing on the cytochrome P450 enzyme. Researchers found that the deuterium kinetic isotope effect (KIE) during the N-dealkylation of substrates like N,N-dimethylaniline, a reaction facilitated by cytochrome P450, was significantly influenced by the presence of this compound derivatives. These findings highlight the importance of structural considerations when employing this compound in chemical reactions, particularly those involving enzyme catalysis.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Various analytical techniques are utilized to study this compound and its derivatives. For instance, Fourier-transform infrared (FT-IR) spectroscopy plays a crucial role in deciphering the interactions between this compound and other molecules, such as poly(acrylic acid), in self-assembled systems []. This technique helps elucidate the nature of these interactions, including ionic bonding and changes occurring upon oxidation of this compound. Furthermore, transmission electron microscopy (TEM) is employed to visualize the size and morphology of nanoparticles formed using this compound []. This technique provides valuable insights into the structural characteristics of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
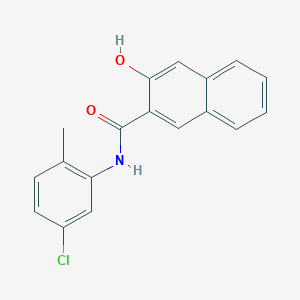
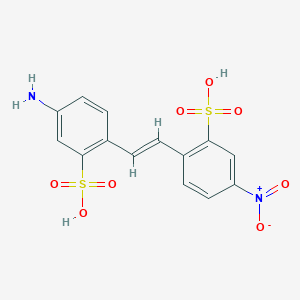
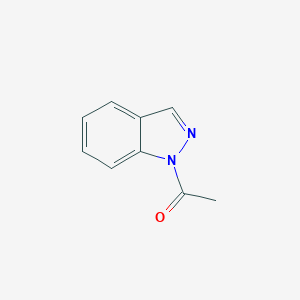
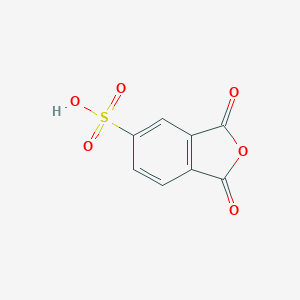
![4-[(4-aminophenyl)azo]phenol](/img/structure/B85512.png)
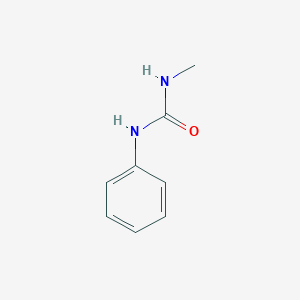

![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)
